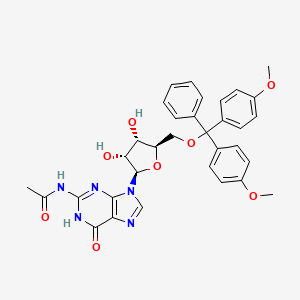

N-Acetyl-5'-DMTguanosine

Description

Overview of Protected Nucleoside Monomers in Oligonucleotide Assembly

The chemical synthesis of oligonucleotides is a complex undertaking that requires the precise and efficient coupling of nucleoside monomers to form specific sequences. umich.edu To achieve this, reactive functional groups within the nucleoside monomers must be protected before they are used in the assembly of DNA or RNA strands. umich.edu This protection is crucial to prevent the formation of side products and to ensure that the internucleotide linkages form with the correct directional polarity. umich.edu

The most widely adopted method for oligonucleotide synthesis is solid-phase phosphoramidite (B1245037) chemistry, which involves a four-step cycle: detritylation, coupling, capping, and oxidation. sigmaaldrich.com Protected nucleoside monomers, known as phosphoramidites, are the critical building blocks in this process. nih.gov These monomers have several key protecting groups:

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. umich.edusigmaaldrich.com This group is stable throughout the coupling cycle but can be removed efficiently with a mild acid, like trichloroacetic acid (TCA), at the beginning of each new cycle to allow for the addition of the next monomer. sigmaaldrich.com

Nucleobase Protection: The exocyclic amino groups on the nucleobases of adenine, guanine (B1146940), and cytosine are nucleophilic and must be protected to prevent them from reacting during the coupling steps. atdbio.com Common protecting groups are base-labile acyl groups such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu). These groups remain on the nucleobase throughout the synthesis and are removed during the final deprotection step, typically using aqueous ammonia (B1221849). atdbio.com

Phosphate (B84403) Protection: The phosphorus atom in the phosphoramidite moiety is protected, often with a 2-cyanoethyl group, which is also base-labile and removed at the end of the synthesis. atdbio.com

This strategy of using different classes of protecting groups (e.g., acid-labile for the 5'-OH and base-labile for the nucleobase and phosphate) is an example of an orthogonal protection scheme, which allows for the selective removal of specific groups at different stages of the synthesis. umich.edu

Significance of Guanosine (B1672433) Derivatives in Synthetic Nucleic Acid Research

Guanosine and its derivatives are of particular interest in the field of synthetic nucleic acid research due to the unique chemical properties and biological roles of guanine. The guanine base contains both a lactam system and an exocyclic amino group, both of which require protection during oligonucleotide synthesis to avoid side reactions. umich.edu The choice of protecting group for the N2-amino function of guanosine is critical. While isobutyryl (iBu) is common, other groups like acetyl (Ac) are also utilized. pharmananoai.com

Beyond their role as standard building blocks, modified guanosine derivatives are crucial for a wide range of research applications:

Structural Studies: Site-specific incorporation of guanosine analogues can be used to probe the structure and dynamics of DNA and RNA. For example, derivatives with thioalkyl tethers can be used for cross-linking studies to investigate nucleic acid-protein interactions or the three-dimensional folding of nucleic acids. nih.gov

Therapeutic Applications: Oligonucleotides containing modified guanosine derivatives are explored for antisense and antiviral therapies. umich.edu Modifications can enhance the stability of the oligonucleotide against nuclease degradation, improve its binding affinity to target sequences, or impart other desirable therapeutic properties. umich.edunih.gov

Probing DNA Damage: Certain guanosine derivatives, such as 8-hydroxydeoxyguanosine (8-OHdG), are markers of oxidative DNA damage. nih.gov The synthesis and incorporation of such derivatives into oligonucleotides allow for detailed studies of DNA repair mechanisms and the biological consequences of such lesions. nih.govwikipedia.org

Expanding the Genetic Alphabet: Synthetic biologists are working to create unnatural base pairs to expand the genetic code, and novel guanosine derivatives are part of this exploratory research. frontiersin.org

The synthesis of guanosine phosphoramidites can be challenging due to the potential for the formation of N7 and N9 regioisomers. Strategies have been developed to favor the desired N9 isomer, which is the one found in natural nucleic acids. tandfonline.com

Rationale for Multi-Functional Protection Strategies in Nucleosides

The chemical structure of nucleosides, particularly ribonucleosides, is characterized by multiple reactive sites. A deoxyribonucleoside has reactive hydroxyl groups at the 5' and 3' positions of the sugar and a reactive exocyclic amino group on the nucleobases (adenine, guanine, and cytosine). umich.edu Ribonucleosides have an additional hydroxyl group at the 2' position, further complicating synthesis. umich.edu A multi-functional protection strategy is therefore not just advantageous but essential for the successful chemical synthesis of oligonucleotides. umich.edu

The core principle behind this strategy is orthogonality . umich.edu Orthogonal protecting groups are distinct classes of chemical moieties that can be removed under specific and mutually exclusive conditions. springernature.com For instance, a typical strategy for DNA synthesis employs:

An acid-labile dimethoxytrityl (DMT) group for the 5'-hydroxyl. umich.edu This allows for its removal at the start of each synthesis cycle without affecting other protecting groups. sigmaaldrich.com

Base-labile acyl groups (e.g., acetyl, benzoyl) for the exocyclic amines of the nucleobases.

A base-labile cyanoethyl group for the phosphate moiety. atdbio.com

A fluoride-labile group (like TBDMS) is often used for the 2'-hydroxyl in RNA synthesis. ias.ac.in

This orthogonal approach ensures chemoselectivity at each step of the synthesis. springernature.com It directs the reaction to the desired hydroxyl group during chain elongation and prevents modification of the sensitive nucleobases. umich.edu The stability of each protecting group must be carefully calibrated to withstand all the preceding reaction conditions in the synthesis cycle while being readily removable when required. umich.edu The final step of the synthesis involves a global deprotection, typically with a strong base like aqueous ammonia, to remove the nucleobase and phosphate protecting groups simultaneously, yielding the final, unprotected oligonucleotide. atdbio.com

The compound at the center of this article, N-Acetyl-5'-DMT-guanosine , is a classic example of a protected nucleoside designed within this strategic framework. The 5'-hydroxyl is protected by the acid-labile DMT group, and the N2-amino group of the guanine base is protected by the base-labile acetyl group.

Compound Profile: N-Acetyl-5'-DMT-guanosine

This table summarizes the key identifiers and chemical properties for N-Acetyl-5'-DMT-guanosine.

| Property | Value | Source |

| IUPAC Name | N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | N/A |

| CAS Number | 231957-27-0 | biosynth.com |

| Molecular Formula | C33H33N5O8 | N/A |

| SMILES | C(OC[C@H]1OC@HN2C3=C(N=C2)C(=O)N=C(NC(C)=O)N3)(C4=CC=C(OC)C=C4)(C5=CC=C(OC)C=C5)C6=CC=CC=C6 | biosynth.com |

Note: The IUPAC name and Molecular Formula are systematically derived from the structure and may not be explicitly stated in all cited sources.

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42)/t25-,27-,28-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWQAGMMDYBTSJ-QWOIFIOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719264 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231957-27-0 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Design Principles of N Acetyl 5 Dmtguanosine

Strategic Considerations for 5'-Hydroxyl Protection

The protection of the 5'-hydroxyl group is a critical first step in the synthetic pathway of nucleosides intended for oligonucleotide synthesis. This protection prevents the 5'-hydroxyl from participating in unwanted reactions during subsequent chemical modifications.

Mechanistic Insights into 5'-O-DMT Derivatization

The attachment of the DMT group to the 5'-hydroxyl of guanosine (B1672433) is achieved through a nucleophilic substitution reaction. umich.edu The primary 5'-hydroxyl group of the nucleoside acts as a nucleophile, attacking the central carbon atom of dimethoxytrityl chloride (DMT-Cl). atdbio.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. atdbio.comtandfonline.comresearchgate.net

The general mechanism involves the nucleophilic 5'-hydroxyl group attacking the electrophilic trityl carbon of DMT-Cl. The base, often pyridine, facilitates the reaction and scavenges the generated HCl. atdbio.com This process results in the formation of the 5'-O-DMT ether linkage.

Factors Influencing Regioselectivity at the 5'-Position

A crucial aspect of the DMT protection strategy is its high regioselectivity for the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups. umich.edu This selectivity is primarily governed by steric factors. researchgate.netnumberanalytics.com The primary 5'-hydroxyl is the least sterically hindered hydroxyl group on the sugar ring, making it the most accessible for reaction with the bulky DMT-Cl reagent. umich.edunih.gov

To maximize this inherent selectivity, reaction conditions are carefully controlled:

Temperature: Lowering the reaction temperature helps to minimize reactions at the more sterically hindered secondary hydroxyl positions. researchgate.net

Stoichiometry: Using a precise stoichiometry of reagents prevents over-reaction and the formation of di-DMT-substituted products. researchgate.net

Catalyst/Base: The choice of base, such as pyridine or collidine, can influence the reaction's efficiency and selectivity. tandfonline.comresearchgate.net

Principles of N2-Amino Group Protection in Guanosine

The exocyclic N2-amino group of guanosine is nucleophilic and can participate in undesirable side reactions during oligonucleotide synthesis. Therefore, it must be protected.

Selection Criteria for N-Acetyl Protecting Group

Key selection criteria include:

Stability: The acetyl group must be stable under the conditions required for other synthetic steps, such as the acidic removal of the 5'-DMT group. google.com

Ease of Introduction: It can be readily introduced using common acetylating agents like acetic anhydride (B1165640). acs.orggoogle.com

Efficient Removal: The acetyl group must be removable at the end of the synthesis without damaging the final oligonucleotide product. This is typically achieved under mild basic conditions, such as treatment with aqueous ammonia (B1221849). glenresearch.com

Solubility Enhancement: The protecting group should ideally improve the solubility of the nucleoside derivative in organic solvents. umich.edu

While other acyl groups like isobutyryl are also used for guanosine protection, the acetyl group is valued for its specific properties, including its relative lability under certain deprotection conditions. santiago-lab.comgoogle.comacs.org

Impact of N-Acetylation on Guanosine Reactivity and Solubility

The introduction of an acetyl group at the N2 position fundamentally alters the chemical properties of guanosine. By converting the primary amine into a secondary amide, N-acetylation significantly reduces the nucleophilicity of the exocyclic amino group. umich.edu This prevents the nitrogen from engaging in side reactions during the critical phosphoramidite (B1245037) coupling steps of oligonucleotide synthesis.

N-acetylation also has a notable effect on the solubility of guanosine derivatives. Unprotected guanosine can be poorly soluble in the organic solvents used for synthesis due to strong intermolecular hydrogen bonding. tandfonline.comucl.ac.uk The N-acetyl group disrupts these hydrogen-bonding networks, which can lead to improved solubility and prevent the formation of gels that can complicate synthetic procedures. tandfonline.com This enhanced solubility is crucial for achieving efficient and high-yielding reactions in solution and on solid-phase supports. umich.edu

| Property | Description |

| Protected Functionality | N2-exocyclic amino group of guanosine |

| Protecting Group | Acetyl (Ac) |

| Effect on Reactivity | Decreases the nucleophilicity of the N2-amino group, preventing side reactions. |

| Effect on Solubility | Disrupts intermolecular hydrogen bonding, often leading to increased solubility in organic solvents. tandfonline.com |

| Deprotection Condition | Mild basic conditions (e.g., aqueous ammonia). glenresearch.com |

Comparative Analysis of N-Acyl Protecting Group Efficacy

Commonly employed protecting groups for the exocyclic amino group of guanine (B1146940) include isobutyryl (iBu) and acetyl (Ac). sigmaaldrich.comgoogle.com The isobutyryl group is known for its stability but requires relatively harsh conditions for its removal, typically prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521). atdbio.comkoreascience.kr This can sometimes lead to undesired side reactions or degradation of sensitive oligonucleotides.

In contrast, the N-acetyl group, as seen in N-Acetyl-5'-DMT-guanosine, offers a milder deprotection profile. google.comresearchgate.net While still providing adequate protection during the synthetic cycles, the acetyl group can be removed under less stringent basic conditions, which is particularly advantageous for the synthesis of modified oligonucleotides that may be sensitive to harsh treatments. sigmaaldrich.comgoogle.com

Other protecting groups have also been explored to optimize guanosine protection. For instance, the dimethylformamidyl (dmf) group is another labile option that can be removed more readily than the isobutyryl group. sigmaaldrich.com More specialized protecting groups, such as the N-phenoxyacetyl and N-isopropylphenoxyacetyl, have been developed for "ultramild" synthesis protocols, catering to highly sensitive or complex oligonucleotides. sigmaaldrich.com The development of O6-aryl and N2-acyl-6-O-aryl derivatives for guanine further expands the repertoire of protective strategies. researchgate.net

The following table provides a comparative overview of commonly used N-acyl protecting groups for guanosine:

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| Isobutyryl | iBu | Concentrated NH4OH, heat | Standard, stable but requires harsh deprotection. atdbio.comkoreascience.kr |

| Acetyl | Ac | Milder basic conditions than iBu | Faster deprotection, suitable for sensitive oligonucleotides. google.comresearchgate.net |

| Dimethylformamidyl | dmf | Concentrated NH4OH, less heating than iBu | More labile than isobutyryl. sigmaaldrich.com |

| Phenoxyacetyl | Pac | Ultramild conditions | Used for highly sensitive oligonucleotides. sigmaaldrich.com |

The selection of the appropriate N-acyl protecting group is therefore a strategic decision based on the specific requirements of the oligonucleotide being synthesized, balancing the need for robust protection with the desire for mild and efficient deprotection.

Integration of Protecting Groups for Phosphoramidite Precursor Formation

The successful synthesis of oligonucleotides via the phosphoramidite method requires the careful integration of various protecting groups on the nucleoside building blocks. For a guanosine phosphoramidite, this includes protection of the 5'-hydroxyl group, the exocyclic amino group of the guanine base, and the 2'-hydroxyl group in the case of ribonucleosides. The N-acetyl group on the guanine base is just one component of this intricate protective framework.

A typical fully protected guanosine phosphoramidite ready for solid-phase synthesis is N2-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-N,N-diisopropylphosphoramidite]. In this molecule, the 5'-hydroxyl is protected by the acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for chain elongation. sigmaaldrich.comdanaher.com The 2'-hydroxyl (in RNA synthesis) is protected by a base-labile group like tert-butyldimethylsilyl (TBDMS). nih.gov The N-acetyl group protects the guanine base, and the phosphoramidite moiety at the 3'-position is poised for coupling.

Design of 3'-Phosphoramidite Moiety for Solid-Phase Coupling

The 3'-phosphoramidite moiety is the reactive component that enables the formation of the internucleotide phosphodiester linkage during solid-phase synthesis. atdbio.comdanaher.com This moiety typically consists of a phosphorus (III) atom bonded to a diisopropylamino group and a protecting group, most commonly a β-cyanoethyl (CE) group. atdbio.comnih.gov

The synthesis cycle involves the following key steps:

Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl group. sigmaaldrich.com

Coupling: Activation of the incoming phosphoramidite by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group, making the phosphorus atom highly electrophilic. nih.govoup.com The free 5'-hydroxyl of the support-bound nucleoside then attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. nih.gov

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. atdbio.com

Oxidation: Conversion of the newly formed phosphite triester to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. acs.org

The β-cyanoethyl group protecting the phosphate is crucial as it is stable throughout the synthesis cycles but can be readily removed during the final deprotection step via a β-elimination reaction under basic conditions. atdbio.com This strategy prevents unwanted side reactions and ensures the integrity of the growing oligonucleotide chain.

Stereochemical Considerations in Phosphoramidite Synthesis

A significant aspect of phosphoramidite chemistry is the generation of a new stereocenter at the phosphorus atom upon coupling. nih.govnih.gov The phosphoramidite monomer itself is chiral at the phosphorus center, and during the coupling reaction, a mixture of diastereomers (Rp and Sp) of the resulting phosphite triester is formed. nih.govresearchgate.net

The stereochemical outcome of the coupling reaction can be influenced by several factors, including the nature of the activator, the solvent, and the steric bulk of the substituents on the nucleoside and the phosphoramidite. nih.govethz.ch For standard phosphodiester oligonucleotides, this chirality is lost upon oxidation to the achiral phosphate. However, for phosphorothioate (B77711) oligonucleotides, where a sulfur atom replaces one of the non-bridging oxygens, the chirality at the phosphorus is retained. nih.gov

The ratio of the Rp and Sp diastereomers can impact the properties of the resulting phosphorothioate oligonucleotide, including its nuclease resistance and its ability to bind to its target sequence. nih.gov Research has shown that the choice of activator can influence the diastereoselectivity of the coupling reaction. For example, activators with increased steric bulk may favor the formation of one diastereomer over the other. nih.gov Controlling the stereochemistry at the phosphorus center is an active area of research, with the goal of producing stereopure oligonucleotides with enhanced therapeutic properties. nih.govoup.com

Advanced Methodologies for N Acetyl 5 Dmtguanosine Synthesis

Optimized Synthetic Pathways for 5'-O-DMT Functionalization

The initial step in the synthesis is the protection of the 5'-hydroxyl group of guanosine (B1672433) with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile protecting group is crucial as it selectively blocks the primary 5'-hydroxyl, leaving the secondary 2'- and 3'-hydroxyls available for subsequent reactions, and provides a lipophilic handle for purification.

The specificity for the 5'-OH position is primarily due to the steric bulk of the DMT group, which reacts preferentially with the less sterically hindered primary hydroxyl group over the secondary ones. researchgate.net The reaction is typically carried out by treating guanosine with DMT-chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which catalyzes the reaction and neutralizes the hydrochloric acid byproduct. nih.gov

Optimization of this pathway focuses on maximizing yield and minimizing side reactions. Key parameters include solvent choice, temperature, and reaction time. Anhydrous pyridine is a common solvent as it also serves as the base. The reaction is typically performed at room temperature. To improve efficiency, mechanochemical methods, such as ball milling, have been explored. Hand-grinding guanosine with DMT-Cl in the presence of a base like DABCO at elevated temperatures (140 °C) has shown promise, though challenges in isolating the pure product from reaction mixtures can arise. beilstein-journals.org

The presence of other protecting groups on the nucleobase, such as an acetyl or phenoxyacetyl group, does not typically interfere with the 5'-O-DMT functionalization. ias.ac.in In fact, the synthesis can proceed by first acylating the nucleoside, followed by the addition of the DMT group to the 5'-position. ias.ac.in

Chemoselective N-Acylation Procedures for Guanosine Exocyclic Amine

Following the protection of the 5'-hydroxyl group, the exocyclic N²-amino group of the guanine (B1146940) base is acylated, most commonly acetylated. This N-acylation step is critical to prevent unwanted side reactions at the amino group during the subsequent phosphitylation and oligonucleotide synthesis steps. Achieving chemoselectivity for the N²-amino group over the remaining hydroxyl groups and the ring nitrogens is a significant challenge.

A common method involves the use of an acid and a corresponding anhydride (B1165640). google.com For N-acetylation, a combination of acetic acid and acetic anhydride is frequently employed. google.com The reaction can be catalyzed by an acid, such as phosphoric acid, which has been shown to provide good yields without the significant product discoloration that can occur with other catalysts. google.com The reaction temperature is typically elevated, often between 80 and 140 degrees Celsius, to drive the reaction to completion. google.com

Table 1: Comparison of N-Acylation Reaction Conditions

| Parameter | Condition | Rationale / Outcome | Source |

|---|---|---|---|

| Reagents | Acetic Anhydride, Acetic Acid | Provides the acetyl group for acylation. | google.com |

| Catalyst | Phosphoric Acid | Minimizes product discoloration and gives useful yields. | google.com |

| Temperature | 80 - 140 °C | Convenient range to ensure reaction completion. | google.com |

| Time | 30 min - 3 hours | Sufficient time to obtain the desired product in good purity. | google.com |

To overcome the challenges of regioselectivity in N-acylation, transient silylation has emerged as a highly effective strategy. This one-flask procedure involves temporarily protecting all hydroxyl groups and the O⁶-position of the guanine ring with silyl (B83357) groups, typically trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov

The guanosine is first treated with a silylating agent like trimethylchlorosilane (TMS-Cl) in pyridine. researchgate.net This forms a per-silylated intermediate. Notably, 15N NMR studies have identified a key intermediate where both the O⁶ and the N²-amino group are silylated. nih.gov This intermediate readily reacts with an acylating agent, such as acetyl chloride or phenoxyacetyl chloride. researchgate.netnih.gov The acyl group is directed to the N²-position due to the enhanced nucleophilicity of the silylated amino group and the subsequent stability of the N-acylated product.

After N-acylation is complete, the silyl groups are easily removed by hydrolysis, for instance, by adding water or dilute ammonia (B1221849). researchgate.net This "transient protection" approach provides high yields of the desired N²-acyl guanosine derivatives. researchgate.netscilit.com For instance, this method can yield crystalline N-acyl deoxynucleosides in yields as high as 95%. researchgate.net

The efficiency of the N-acylation reaction is highly dependent on the reactivity of the acylating agent. Various activating agents are used to facilitate the transfer of the acyl group to the guanosine N²-amino group.

Commonly used activated forms of carboxylic acids include:

Acid Anhydrides: Acetic anhydride is a standard reagent for acetylation, often used in conjunction with acetic acid and a catalyst. google.com For other acyl groups, isobutyric anhydride is used to introduce the isobutyryl group. researchgate.net

Acyl Chlorides: Acetyl chloride and phenoxyacetyl chloride are highly reactive acylating agents used effectively in transient silylation procedures. researchgate.netnih.gov Their high reactivity ensures rapid and efficient acylation of the silylated intermediate.

N-Acylimidazoles: Carboxylic acids can be activated with 1,1'-carbonyldiimidazole (B1668759) to form N-acylimidazoles. researchgate.net These compounds are effective acylating agents for per-trimethylsilylated nucleosides. researchgate.net

In-situ Activation with Triazoles: For the introduction of the phenoxyacetyl group, phenoxyacetyl chloride can be used with 1-hydroxybenzotriazole (B26582) as a co-reagent to facilitate the N-acylation of guanosine. ias.ac.in

Table 2: Activating Agents for N-Acylation of Guanosine

| Activating Agent | Co-reagent/Method | Application Note | Source |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid / Phosphoric Acid | Standard method for acetylation. | google.com |

| Acetyl Chloride | Transient Silylation | Highly reactive agent for silylated intermediates. | researchgate.netnih.gov |

| 1,1'-Carbonyldiimidazole | Forms N-acylimidazole | Activates carboxylic acids for reaction with silylated nucleosides. | researchgate.net |

| Phenoxyacetyl Chloride | 1-Hydroxybenzotriazole | Efficient for introducing the N-phenoxyacetyl group. | ias.ac.in |

Efficient Phosphitylation Techniques for 3'-Phosphoramidite Formation

The final step in preparing the building block for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of N-Acetyl-5'-DMT-guanosine. This reaction converts the nucleoside into a nucleoside phosphoramidite (B1245037), which is the reactive monomer used in automated solid-phase oligonucleotide synthesis. wikipedia.org

The standard method involves reacting the protected nucleoside, which has a single free 3'-hydroxyl group, with a phosphitylating agent. wikipedia.org A common and relatively stable agent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. wikipedia.orgresearchgate.net The reaction is carried out in an anhydrous organic solvent and requires an activator to proceed efficiently. wikipedia.orgresearchgate.net The product, a diastereomeric mixture of P(III) compounds, is sensitive to moisture and must be handled under inert conditions. wikipedia.orgresearchgate.net Purification is typically achieved by silica (B1680970) gel chromatography. wikipedia.org

The phosphitylation reaction is catalyzed by a weak acid, often referred to as an activator. wikipedia.org The activator protonates the nitrogen of the phosphitylating agent, making it a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl group of the nucleoside. oup.com

Several activators have been developed, each with distinct properties regarding acidity, solubility, and catalytic efficiency:

1H-Tetrazole: For a long time, 1H-tetrazole was the standard activator. However, it is explosive and has safety concerns, prompting the search for alternatives. researchgate.net

5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are more acidic activators that can lead to faster coupling reactions. wikipedia.orgoup.com

4,5-Dicyanoimidazole (B129182) (DCI): DCI is less acidic than tetrazole (pKa 5.2) but is a more effective activator. oup.com It is thought to act as a nucleophilic catalyst, increasing the coupling rate by a factor of two compared to tetrazole. researchgate.netoup.com Its high solubility in acetonitrile (B52724) (up to 1.1 M) is a significant advantage in solid-phase synthesis. oup.com

Pyridinium Trifluoroacetate (Py·TFA): This non-explosive, highly soluble activator is an effective and safe alternative to tetrazole for large-scale commercial manufacturing. researchgate.net

Table 3: Comparison of Activators for Phosphitylation

| Activator | pKa | Key Characteristics | Source |

|---|---|---|---|

| 1H-Tetrazole | 4.9 | Traditional standard; explosive hazard. | researchgate.net |

| 5-Ethylthio-1H-tetrazole | 4.2 | More acidic than tetrazole, faster coupling. | oup.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic, highly soluble, acts as a nucleophilic catalyst, doubles coupling rate. | researchgate.netoup.com |

| Pyridinium Trifluoroacetate (Py·TFA) | 5.2 | Inexpensive, stable, non-explosive, highly soluble; suitable for commercial scale. | researchgate.net |

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and purity in phosphitylation. The solvent must be anhydrous to prevent hydrolysis of the reagents and the phosphoramidite product.

Solvent Choice: Acetonitrile is a common solvent due to its ability to dissolve the reactants and its compatibility with solid-phase synthesis. oup.comacs.org Dichloromethane (B109758) is also frequently used. nih.govnih.gov The polarity of the solvent can significantly affect reaction rates. Reactions in non-polar aprotic solvents can proceed much more rapidly than in water, indicating that desolvation of the ground state can lower the activation energy. nih.gov For purine (B94841) nucleosides, anhydrous pyridine has been shown to be a suitable solvent for phosphorylation reactions, helping to avoid side reactions like cyclonucleoside formation. umich.edu

Reaction Conditions: The reaction is typically run at room temperature. researchgate.netnih.gov Optimization involves using a small excess of the phosphitylating agent and activator to drive the reaction to completion, often within a few hours. researchgate.net For large-scale synthesis, developing robust work-up and isolation procedures is key. An extractive workup followed by precipitation can be advantageous over chromatographic purification, avoiding product foaming and simplifying the process. researchgate.net

Advanced Methodologies for N-Acetyl-5'-DMT-guanosine Synthesis

The chemical synthesis of N-Acetyl-5'-DMT-guanosine is a multi-step process that involves the strategic application of protecting groups to ensure specific reactions occur at the desired positions on the guanosine molecule. The primary goal is to introduce an acetyl group at the N2 position of the guanine base and a dimethoxytrityl (DMT) group at the 5'-hydroxyl position of the ribose sugar.

Optimized Protection Strategies: The selection and implementation of protecting groups for the 2'- and 3'-hydroxyl functions of the ribose are critical. researchgate.net The development of novel protecting groups that can be easily installed and removed under specific conditions is an area of active research. researchgate.net

Enzymatic Synthesis: The use of enzymes, such as nucleoside phosphorylases, offers a green and highly selective alternative to purely chemical methods. mdpi.commdpi.com Enzymatic reactions can be performed in aqueous solutions under mild conditions, reducing the need for toxic reagents and organic solvents. mdpi.commdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being explored to leverage the advantages of both approaches. nih.gov

Table 1: Comparison of Synthesis Methodologies for Modified Nucleosides

| Methodology | Advantages | Disadvantages | Key Research Findings |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile for various modifications. | Multiple steps, use of hazardous reagents, potential for by-product formation. mdpi.com | The foundation of oligonucleotide synthesis, but with increasing focus on sustainability and efficiency improvements. nih.gov |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, improved overall yield. | Requires careful optimization of reaction conditions to avoid side reactions. | Can significantly streamline the production of complex molecules like protected nucleosides. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzymes can be costly, and substrate scope may be limited. | Nucleoside phosphorylase-catalyzed transglycosylation is a promising method for producing modified nucleosides. mdpi.com |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymes. nih.gov | Requires compatibility between chemical and biological reaction conditions. | Offers a powerful strategy for the synthesis of complex, biologically important nucleosides. nih.gov |

Scale-Up Considerations in N-Acetyl-5'-DMT-guanosine Production

Transitioning the synthesis of N-Acetyl-5'-DMT-guanosine from the laboratory bench to an industrial scale introduces a new set of complex challenges. researchgate.net The primary goal is to develop a safe, efficient, and cost-effective process that consistently produces a high-purity product. acs.org

Key considerations for scale-up include:

Process Safety and Control: Many of the chemical reactions involved are stoichiometric and may use hazardous reagents. nih.gov Ensuring proper heat management, mixing, and containment in large reactors is critical for safe operation.

Purification and Impurity Control: While laboratory-scale purification often relies on chromatography, this can be expensive and time-consuming at an industrial scale. researchgate.net Developing robust crystallization methods for the final product and intermediates is often preferred. The identification and control of process-related impurities are essential to meet the stringent purity requirements for pharmaceutical-grade materials.

Sustainability and Waste Management: Large-scale chemical synthesis generates significant amounts of waste, much of which is from solvents and excess reagents. nih.govacs.org The poor atom economy of using protecting groups is a major contributor to this waste. acs.org Developing greener processes with solvent recycling and more atom-efficient reactions is a key sustainability challenge for the industry. nih.gov

Table 2: Key Challenges in Scaling Up Nucleoside Production

| Parameter | Challenge | Mitigation Strategy |

|---|---|---|

| Cost | High cost of starting materials and reagents. acs.org | Process optimization to improve yields, recycling of valuable materials. |

| Safety | Handling of hazardous chemicals and control of reaction exotherms. nih.gov | Use of specialized reactors, robust process control systems, and operator training. |

| Purification | Chromatographic purification is often not feasible at large scale. researchgate.net | Development of efficient crystallization processes, impurity profiling and control. |

| Sustainability | Large volumes of solvent and reagent waste. nih.govacs.org | Implementation of solvent recycling programs, exploring greener chemical routes like enzymatic synthesis. nih.govmdpi.com |

| Regulatory | Ensuring the final product meets stringent purity and quality standards. | Thorough process validation and documentation. researchgate.net |

The successful large-scale production of N-Acetyl-5'-DMT-guanosine is a critical enabler for the development of oligonucleotide-based therapies. Continuous innovation in synthesis methodologies and a strong focus on process optimization and sustainability are essential to meet the growing demand for these vital pharmaceutical building blocks. acs.orgnih.gov

Chemical Reactivity and Stability in Synthetic Processes

Acid Lability of the 5'-O-Dimethoxytrityl Group

The 5'-O-dimethoxytrityl (DMT) group is a cornerstone of modern oligonucleotide synthesis, serving as a temporary protecting group for the 5'-hydroxyl function of the nucleoside. umich.edusigmaaldrich.com Its acid-labile nature allows for its removal at the beginning of each synthesis cycle, exposing the 5'-hydroxyl for the subsequent coupling reaction. sigmaaldrich.comumich.edu This deprotection, or detritylation, is typically accomplished using a mild protic acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an anhydrous solvent like dichloromethane (B109758). umich.eduumich.edu The introduction of two electron-donating methoxy (B1213986) groups on the trityl moiety significantly increases its acid lability compared to the unsubstituted trityl or monomethoxytrityl (MMT) groups. umich.edu A practical advantage of the DMT group is the formation of a brightly colored orange dimethoxytrityl cation upon cleavage, which allows for real-time spectrophotometric monitoring of coupling efficiencies. sigmaaldrich.comumich.edu

The efficiency of oligonucleotide synthesis hinges on achieving rapid and complete detritylation without inducing unwanted side reactions. Kinetic studies are crucial for optimizing this step by balancing the rate of DMT group removal against the rate of side reactions like depurination. oup.comnih.govnih.gov These studies have systematically evaluated the influence of various factors on the reaction rate.

The choice of acid and its concentration are primary determinants of detritylation kinetics. oup.com Furthermore, the solvent system plays a significant role; extensive kinetic analyses have shown that the rate of detritylation decreases across different solvents, influencing the selection of optimal reaction conditions. umich.edu Researchers have measured the detritylation kinetics for model compounds, including dimers and longer oligonucleotides, to precisely understand and control the process during automated synthesis. oup.comnih.gov

Table 1: Factors Influencing Detritylation Kinetics

| Parameter | Influence on Detritylation Rate | Reference |

|---|---|---|

| Acid Strength | Stronger acids (e.g., TCA vs. DCA) increase the rate. | oup.comoup.com |

| Acid Concentration | Higher concentrations generally lead to faster detritylation. | oup.comoup.com |

| Solvent | The rate is solvent-dependent (e.g., faster in dichloromethane than in toluene). | umich.edu |

| Oligonucleotide Length | The local environment of the DMT group can influence kinetics. | oup.comnih.gov |

The most significant side reaction during acidic detritylation is depurination, the acid-catalyzed cleavage of the N-glycosidic bond that links the guanine (B1146940) base to the deoxyribose sugar. umich.eduoup.com This reaction is particularly problematic for purine (B94841) nucleosides like guanosine (B1672433) and can substantially limit the yield of the desired full-length oligonucleotide, especially in purine-rich sequences. umich.edu

The rate of depurination is highly dependent on the acid's strength and concentration; for instance, 3% TCA causes faster depurination than 3% DCA. oup.com Kinetic studies have been performed to quantify the half-lives of depurination under various acidic conditions, providing critical data for optimizing deblocking steps to maximize yield. oup.comnih.gov For example, the depurination half-time for a support-bound N-benzoyl-deoxyadenosine was found to be 1.3 hours in the presence of 3% DCA. oup.comoup.com It has been shown that the DMT cation released during the reaction does not, in itself, significantly accelerate the rate of depurination. oup.com

Base Lability of the N2-Acetyl Group and Post-Synthetic Deprotection

To prevent unwanted reactions at the exocyclic amino group of guanine during synthesis, it is protected with an N2-acetyl group. acs.orgchemrxiv.org This group is classified as base-labile, meaning it is stable under the acidic and neutral conditions of the synthesis cycle but can be readily removed during the final deprotection step using a basic solution. sigmaaldrich.comacs.org The acetyl group is considered an "ultramild" protecting group, more labile than the traditionally used isobutyryl (iBu) group. sigmaaldrich.comacs.org Post-synthetic deprotection is typically achieved using concentrated ammonium (B1175870) hydroxide (B78521), often in a mixture with methylamine (B109427), to ensure complete removal of the acetyl group and restore the native guanine structure. sigmaaldrich.comglenresearch.com

The kinetics of N2-acyl group removal are significantly influenced by the nature of the acyl substituent itself. This allows for the fine-tuning of deprotection strategies based on the lability of the chosen group. Comparative studies have provided quantitative data on the relative deprotection rates of different N-acyl groups on guanosine.

Table 2: Relative Deprotection Rates of Guanosine N-Acyl Protecting Groups

| N-Acyl Group | Relative Lability (vs. Isobutyryl) | Deprotection Conditions | Reference |

|---|---|---|---|

| Isobutyryl (iBu) | 1x | Methylamine/Ethanol/Methylene Chloride | acs.org |

| Acetyl (Ac) | 4x | Methylamine/Ethanol/Methylene Chloride | acs.org |

| Phenoxyacetyl (Pac) | 230x | Methylamine/Ethanol/Methylene Chloride | acs.org |

As shown in the table, the N2-acetyl group is four times more labile than the N2-isobutyryl group under the specified conditions, offering a balance between stability during synthesis and ease of removal. acs.org The phenoxyacetyl group provides even faster deprotection where extreme mildness is required. acs.org

The N2-acetyl group is an integral component of orthogonal protecting group strategies, which are essential for the synthesis of complex and modified oligonucleotides. chemrxiv.orgacs.org An orthogonal system allows for the selective removal of one class of protecting groups in the presence of others. acs.org In a typical scheme for RNA synthesis, this involves the acid-labile 5'-DMT group, a fluoride-labile 2'-hydroxyl protecting group (e.g., TBDMS), and the base-labile N2-acetyl group. rsc.org

This compatibility is crucial for post-synthetic modifications, where a specific site on the oligonucleotide must be deprotected for functionalization while the remainder of the molecule stays protected. glenresearch.com The lability of the N2-acetyl group must be carefully coordinated with the conditions required to cleave other groups, such as the β-cyanoethyl group from the phosphate (B84403) backbone, to avoid unwanted side reactions. sigmaaldrich.comumich.edu For highly sensitive oligonucleotides, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) may be used for deprotection to preserve the integrity of the final product. acs.org

Stability of the 3'-Phosphoramidite Linkage under Synthetic Conditions

The 3'-phosphoramidite is the reactive moiety of the N-Acetyl-5'-DMT-guanosine monomer that enables its coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. The phosphoramidite (B1245037) itself is sensitive to both acid and moisture, and exposure to either can lead to its inactivation and result in failed coupling steps. umich.edu The acidic nature of the activator used during the coupling step, such as tetrazole or its derivatives, can cause a small degree of premature detritylation of the monomer in solution, leading to the formation of dimers and subsequent (n+1) impurities.

Upon successful coupling, an unstable phosphite (B83602) triester linkage is formed. sigmaaldrich.com This P(III) species is immediately oxidized to a stable P(V) phosphate triester in a subsequent step, typically using a solution of iodine and water. sigmaaldrich.com This oxidation step is critical for the stability of the internucleotide bond and allows the synthesis cycle to proceed. The β-cyanoethyl group, which protects the phosphate oxygen, remains stable throughout the detritylation, coupling, capping, and oxidation steps. It is designed to be removed only during the final, comprehensive deprotection with a basic solution like aqueous ammonia (B1221849). sigmaaldrich.comumich.edu

Investigation of Competing Reaction Pathways during Synthesis

The synthesis of N-Acetyl-5'-DMT-guanosine is a multi-step process that, like many complex organic syntheses, is susceptible to competing reaction pathways that can lower the yield of the desired product and complicate purification. A thorough understanding of these side reactions is crucial for optimizing synthetic protocols. Key competing pathways include depurination, undesired glycosylation at the N7 position, side reactions involving the O6 position of the guanine ring, and premature removal of the N-acetyl protecting group.

Depurination during Acidic Detritylation

The rate of depurination is highly dependent on the choice and concentration of the acid used for detritylation. Stronger acids or longer exposure times increase the incidence of this unwanted side reaction. sigmaaldrich.com Kinetic studies have been performed to balance the efficiency of detritylation with the minimization of depurination. nih.gov

Table 1: Influence of Acidic Conditions on Depurination Half-Times

| Acid Condition | Relative Depurination Rate | Implication for Synthesis |

|---|---|---|

| 3% Dichloroacetic Acid (DCA) | Slowest | Preferred for minimizing depurination, especially for longer sequences. nih.gov |

| 15% Dichloroacetic Acid (DCA) | Intermediate | Faster detritylation but with an increased risk of depurination. nih.gov |

This table illustrates the relative rates of depurination under different acidic conditions commonly used for DMT removal. The data is based on findings from studies on CPG-bound oligonucleotides. nih.gov

N7 versus N9 Glycosylation

A fundamental challenge in the synthesis of guanosine nucleosides is controlling the regioselectivity of the glycosylation step, where the ribose sugar is attached to the guanine base. Guanine has two nucleophilic nitrogen atoms in its imidazole (B134444) ring, N7 and N9, both of which can react to form a glycosidic bond. rsc.orgrsc.org The desired product is the N9 isomer, but the formation of the N7 regioisomer is a common competing pathway. researchgate.net

The ratio of N9 to N7 products can be influenced by the reaction conditions, including the type of catalyst and solvent used, which can shift the reaction from kinetic to thermodynamic control. For instance, using silylated N-acetylguanine with SnCl4 as a catalyst in acetonitrile (B52724) at room temperature tends to favor the kinetically controlled formation of the N9 isomer. In contrast, using a stronger catalyst like TMSOTf at higher temperatures can lead to the thermodynamically more stable N7 isomer. The separation of these regioisomers can be challenging and often requires careful chromatographic purification. researchgate.nettandfonline.com

Table 2: Regioselectivity of Guanine Glycosylation under Different Conditions

| Glycosylation Conditions | Predominant Isomer | N9:N7 Ratio (approximate) | Control Type |

|---|---|---|---|

| SnCl4 / CH3CN, Room Temp | N9 | 95:5 | Kinetic |

This table summarizes the general trends in regioselectivity for the glycosylation of protected guanine bases under different reaction conditions as reported in the literature.

Side Reactions at the O6 Position of Guanine

The exocyclic oxygen at the O6 position of the guanine base is another reactive site that can lead to byproducts. During the coupling step of oligonucleotide synthesis, the activated phosphoramidite can react with the O6 position of guanosine. wikipedia.org While this modification may be reversible, if it persists through the oxidation step, it can lead to depurination during the final basic deprotection, ultimately cleaving the oligonucleotide chain and reducing the yield of the full-length product. wikipedia.org To mitigate this, the O6 position is sometimes protected with groups like the diphenylcarbamoyl (DPC) group, which also sterically hinders the N7 position, thereby favoring N9 glycosylation. tandfonline.com

Stability of the N-Acetyl Protecting Group

The N2-acetyl group on the guanine base is installed to prevent side reactions at the exocyclic amino group during synthesis. google.com An ideal protecting group must be stable throughout all the synthesis cycles but readily removable at the end. If the N-acetyl group is prematurely cleaved, the newly exposed primary amine can react with the incoming phosphoramidite monomer. This leads to the formation of branched oligonucleotide chains, where two chains are linked to the exocyclic amine of a single guanosine residue, significantly complicating purification and reducing the yield of the desired linear product. researchgate.net While the acetyl group is generally more stable than some other protecting groups, its stability can still be a concern, especially during prolonged or repeated reaction steps. google.commdpi.com

Analytical Characterization Methodologies for Protected Nucleosides

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of protected nucleosides. These techniques provide insights into the atomic and molecular composition, as well as the conformational arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of protected nucleosides like N-Acetyl-5'-DMT-guanosine. scienceopen.comnih.gov Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular framework.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the dimethoxytrityl (DMT) group typically appear in the aromatic region of the spectrum, while the sugar protons and the acetyl protons have characteristic shifts in other regions. scienceopen.com The coupling constants between adjacent protons are crucial for determining the conformation of the ribose sugar ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. scienceopen.comresearchgate.netchemicalbook.com The chemical shifts of the carbon atoms in the guanine (B1146940) base, the ribose sugar, the DMT group, and the acetyl group are all unique and can be assigned to confirm the structure. scienceopen.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign the proton and carbon signals, respectively. scienceopen.comnih.gov

Purity assessment by NMR is based on the principle that the integrated area of a signal is proportional to the number of nuclei giving rise to that signal. The presence of impurities can be detected by the appearance of unexpected signals in the spectrum. By comparing the integration of signals from the main compound to those of the impurities, a quantitative measure of purity can be obtained.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Protected Guanosine (B1672433) Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (DMT) | 6.8 - 7.5 |

| H8 (Guanine) | ~7.8 - 8.2 | |

| H1' (Ribose) | ~5.8 - 6.2 | |

| OCH₃ (DMT) | ~3.7 - 3.8 | |

| CH₃ (Acetyl) | ~2.1 | |

| ¹³C | C8 (Guanine) | ~138 - 142 |

| C1' (Ribose) | ~88 - 92 | |

| C (DMT ether) | ~85 - 87 | |

| OCH₃ (DMT) | ~55 | |

| C=O (Acetyl) | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of N-Acetyl-5'-DMT-guanosine and to identify and quantify impurities. youtube.comwaters.com This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For molecular weight confirmation, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. waters.com The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of the protected nucleoside, allowing for precise determination of its molecular weight. youtube.comthermofisher.com This is a critical step to verify that the correct compound has been synthesized.

Impurity profiling by MS is achieved by detecting ions with different m/z values than the target compound. These impurities can arise from starting materials, by-products of the reaction, or degradation products. By coupling MS with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), a comprehensive profile of the impurities can be obtained. waters.comsciex.com The high resolution and accuracy of modern mass spectrometers enable the confident identification of impurities, even at very low levels. sciex.com

Table 2: Expected Molecular Ions for N-Acetyl-5'-DMT-guanosine in Mass Spectrometry

| Ion Species | Formula | Approximate m/z |

| [M+H]⁺ | C₃₃H₃₅N₅O₈ + H⁺ | 642.25 |

| [M+Na]⁺ | C₃₃H₃₅N₅O₈ + Na⁺ | 664.23 |

| [M+K]⁺ | C₃₃H₃₅N₅O₈ + K⁺ | 680.21 |

Note: The exact m/z values will depend on the isotopic composition of the elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification and purity monitoring of protected nucleosides. mdpi.comresearchgate.net This method is based on the principle that molecules with chromophores, such as the purine (B94841) and pyrimidine (B1678525) bases and the DMT group, absorb light at specific wavelengths in the UV-Vis range. mdpi.com

The quantification of N-Acetyl-5'-DMT-guanosine is often performed by measuring the absorbance of the dimethoxytrityl (DMT) cation, which is released upon treatment with an acid. nih.gov The DMT cation has a strong absorbance maximum around 498-504 nm, and its concentration can be determined using the Beer-Lambert law. rsc.orguni-wuerzburg.de The molar extinction coefficient of the DMT cation is well-established, allowing for accurate quantification. uni-wuerzburg.deunibe.ch

UV-Vis spectroscopy can also be used to monitor the purity of a sample. The UV spectrum of a pure compound will have a characteristic shape and absorbance maxima. The presence of impurities with different chromophores can lead to changes in the spectrum, such as shifts in the absorbance maxima or the appearance of additional peaks. mdpi.com By comparing the spectrum of a sample to that of a known standard, a qualitative assessment of purity can be made. It is a rapid and non-destructive method, making it suitable for routine analysis. mdpi.comresearchgate.net

Table 3: Key UV-Vis Spectroscopic Parameters for N-Acetyl-5'-DMT-guanosine Analysis

| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |

| DMT Cation | ~500 nm | ~70,000 L·mol⁻¹·cm⁻¹ | Quantification |

| N-Acetyl-5'-DMT-guanosine | ~260 nm | Varies | Purity Monitoring |

Chromatographic Methods for Purity Assessment and Isolation (Methodology Focus)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of protected nucleosides. mdpi.com These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of protected nucleosides like N-Acetyl-5'-DMT-guanosine. mdpi.comatdbio.com It offers high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC is the most common mode used for the analysis of protected nucleosides. umich.edutandfonline.comnih.gov In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). umich.edunih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds, like the DMT-protected nucleoside, are retained longer on the column. atdbio.com

HPLC is used for purity assessment by separating the target compound from any impurities. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. umich.edu HPLC can also be used for the preparative isolation of the desired product from the reaction mixture. google.com By collecting the fraction corresponding to the main peak, a highly purified sample can be obtained.

Table 4: Typical HPLC Parameters for the Analysis of Protected Nucleosides

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 3-5 µm particle size |

| Mobile Phase A | Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297), ammonium (B1175870) formate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Increasing percentage of Mobile Phase B over time |

| Detection | UV at 260 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used for monitoring the progress of chemical reactions, including the synthesis of N-Acetyl-5'-DMT-guanosine. rsc.orgescholarship.orgnih.gov

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. nih.govumich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. nih.govresearchgate.net

The progress of a reaction can be monitored by comparing the TLC profile of the reaction mixture over time to that of the starting materials and the expected product. nih.govacs.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. researchgate.net The separated spots are typically visualized under UV light, as the aromatic rings in the nucleosides and protecting groups are UV-active. nih.govthermofisher.comlibretexts.org Staining with specific reagents can also be used for visualization. researchgate.netnih.gov

Table 5: Common TLC Parameters for Monitoring Protected Nucleoside Synthesis

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) |

| Visualization | UV light (254 nm), p-anisaldehyde stain, or other specific stains |

Quantitative Analytical Strategies for Protected Nucleoside Monomers

The precise quantification of protected nucleoside monomers, such as N-Acetyl-5'-DMT-guanosine, is critical for ensuring the fidelity and efficiency of oligonucleotide synthesis. These monomers are the fundamental building blocks for creating synthetic DNA and RNA strands for therapeutic and research applications. Accurate determination of their concentration and purity is essential for stoichiometric control during the coupling stages of synthesis. Several robust analytical methodologies are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the quantitative analysis of nucleosides and their protected analogues. nih.govumich.edu The method separates compounds based on their hydrophobicity. In the case of N-Acetyl-5'-DMT-guanosine, the lipophilic 4,4'-dimethoxytrityl (DMT) group provides strong retention on nonpolar stationary phases like C18. nih.gov

Quantification is typically achieved using a UV detector, as the purine and pyrimidine bases of nucleosides exhibit strong absorbance at specific wavelengths, commonly around 254-280 nm. researchgate.netphcog.com The integrated area of a chromatographic peak is directly proportional to the concentration of the analyte. umich.edu For accurate quantification, a calibration curve is constructed using certified reference standards of known concentrations. phcog.com Method validation ensures linearity, accuracy, precision, and establishes the limits of detection (LOD) and quantification (LOQ). phcog.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) | nih.govhumanjournals.com |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer) | nih.govhumanjournals.com |

| Flow Rate | 0.8 - 1.3 mL/min | humanjournals.comnih.gov |

| Detection | UV-Vis at 260 nm | humanjournals.com |

| Column Temperature | 30 °C | nih.govhumanjournals.com |

| Internal Standard | A structurally similar, non-interfering compound | mnkjournals.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com This hyphenated technique is particularly powerful for analyzing complex mixtures and quantifying analytes at very low concentrations. proteomics.com.au Electrospray ionization (ESI) is a common interface that gently ionizes the thermally labile nucleoside molecules, preserving their structure as they enter the mass spectrometer. plos.org

The tandem mass spectrometer, typically a triple quadrupole (QqQ), provides two stages of mass filtering. wikipedia.org In the first stage (Q1), the protonated molecular ion (the precursor ion) of N-Acetyl-5'-DMT-guanosine is selected. This ion is then fragmented in a collision cell (q2), and specific fragment ions (product ions) are selected in the third stage (Q3) for detection. wikipedia.org This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly selective and significantly reduces background noise, leading to excellent signal-to-noise ratios. wikipedia.orgnih.govspringernature.com The method is validated for parameters such as linearity, precision, accuracy, and recovery to ensure reliable results. mdpi.complos.orgfrontiersin.org

Research Findings

Quantitative LC-MS/MS methods are validated to demonstrate their performance. frontiersin.org Calibration curves for nucleosides typically show excellent linearity, with correlation coefficients (r²) often exceeding 0.99. mnkjournals.commdpi.com The sensitivity of these methods is a key advantage, with Limits of Quantification (LOQ) often in the low ng/mL range or below. nih.govmdpi.com

Precision is evaluated by intra- and inter-day assays, with relative standard deviations (RSDs) generally below 15%, which is a widely accepted benchmark. mnkjournals.commdpi.com Accuracy is assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. Recoveries are typically expected to be within a range of 85-115%. mdpi.complos.org These validated methods provide a robust and reliable means to quantify protected nucleoside monomers, ensuring the quality and consistency of raw materials used in critical biopharmaceutical manufacturing.

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | plos.org |

| MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Precursor Ion (Q1) | [M+H]⁺ | plos.org |

| Product Ion (Q3) | Characteristic fragment (e.g., protonated nucleobase) | nih.gov |

| Linearity (r²) | > 0.997 | mdpi.com |

| Limit of Quantification (LOQ) | 0.1 - 150 ng/mL | mdpi.com |

| Precision (RSD) | < 15% | researchgate.netmnkjournals.com |

| Accuracy (Recovery) | 85.3% - 117.3% | mdpi.com |

Quantitative Nuclear Magnetic Resonance (qNMR)

While less common for routine high-throughput analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an alternative and highly accurate method for purity assessment and concentration determination without the need for analyte-specific reference standards. fujifilm.commdpi.com The fundamental principle of qNMR is that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. rssl.com

For N-Acetyl-5'-DMT-guanosine, distinct signals from the acetyl group protons or the methoxy (B1213986) protons of the DMT group can be used for quantification. acs.org By adding a certified internal standard of known concentration and purity (e.g., dimethylsulfone) to the sample, the concentration of the analyte can be calculated by comparing the integral of one of its signals to the integral of the standard's signal. acs.orgox.ac.uk Key considerations for accurate qNMR include ensuring a sufficient relaxation delay between scans to allow for complete magnetization recovery. ox.ac.uk

Application in Oligonucleotide Synthesis Technologies

Integration of N-Acetyl-5'-DMT-guanosine Phosphoramidite (B1245037) into Automated Solid-Phase Synthesis

Automated solid-phase synthesis is the standard method for producing custom sequences of DNA and RNA. sigmaaldrich.comatdbio.com In this process, nucleotides are sequentially added to a growing chain that is attached to a solid support. umich.edu The N-Acetyl-5'-DMT-guanosine phosphoramidite is a key reagent in this cycle. The 5'-DMT group protects the 5'-hydroxyl function, preventing self-polymerization, and its acid-labile nature allows for its controlled removal at each cycle to permit the addition of the next nucleotide. sigmaaldrich.comumich.edu The N-acetyl group on the guanine (B1146940) base prevents side reactions at the exocyclic amine during the coupling steps. google.com

The efficiency of the coupling reaction, where the phosphoramidite is added to the growing oligonucleotide chain, is critical for the synthesis of long and pure oligonucleotides. Studies have shown that phosphoramidites like N-acetyl-guanosine derivatives can achieve high coupling efficiencies, often exceeding 97-99% per step. glenresearch.comresearchgate.net Factors influencing this efficiency include the choice of activating agent, coupling time, and the steric bulk of the protecting groups. tandfonline.comtandfonline.com For instance, a recommended coupling time for Ac-G-CE Phosphoramidite is 12 minutes. glenresearch.com Optimization of these parameters is crucial to ensure the highest possible yield of the full-length oligonucleotide.

| Parameter | Recommended Condition/Observation | Source(s) |

| Coupling Efficiency | >97-99% per step | glenresearch.comresearchgate.net |

| Coupling Time | 12 minutes (for Ac-G-CE Phosphoramidite) | glenresearch.com |

| Activator | 5-Ethylthio-1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI) | acs.orgresearchgate.net |

During each synthesis cycle, a small fraction of the growing chains may fail to react with the incoming phosphoramidite. These unreacted "failure sequences" must be blocked, or "capped," to prevent them from participating in subsequent coupling steps, which would lead to oligonucleotides with internal deletions (n-1 shortmers). wikipedia.org Capping is typically achieved by acetylation of the unreacted 5'-hydroxyl groups. wikipedia.orgsigmaaldrich.com The N-acetyl group on the guanosine (B1672433) base is stable during this capping step and throughout the chain elongation process, preventing unwanted modifications of the guanine base itself. google.com It has been reported that phosphoramidites activated with 1H-tetrazole can react to a small extent with the O6 position of guanosine, but this modification is rapidly removed by the capping reagent if capping is performed before oxidation. wikipedia.org

Synthesis of RNA and RNA Analogues Utilizing N-Acetyl-5'-DMT-guanosine Derivatives

The synthesis of RNA presents an additional challenge due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent chain branching and degradation. N-Acetyl-5'-DMT-guanosine phosphoramidites are integral to RNA synthesis, with various strategies employed for 2'-hydroxyl protection. chemgenes.comamerigoscientific.comresearchgate.net

| 2'-Hydroxyl Protecting Group | Key Features | Source(s) |

| tert-butyldimethylsilyl (TBDMS) | Widely used, good stability. | nih.govoup.com |

| triisopropylsilyloxymethyl (TOM) | Lower steric hindrance, higher coupling efficiency, allows for longer oligonucleotides. | chemgenes.comglenresearch.com |

| Acetal Levulinyl Ester (ALE) | Allows for growth and deprotection of RNA chains that remain attached to a solid support. | researchgate.net |

Conventional oligonucleotide synthesis proceeds in the 3' to 5' direction. However, for certain applications, such as the introduction of modifications at the 3'-end, synthesis in the reverse (5' to 3') direction is advantageous. google.comoup.com This approach utilizes reverse phosphoramidites, where the DMT group is at the 3'-position and the phosphoramidite moiety is at the 5'-position. researchgate.netnih.gov N-Acetyl-guanosine derivatives have been successfully adapted for this reverse synthesis methodology, demonstrating high coupling efficiencies (over 99%) and leading to high-purity RNA. researchgate.netnih.gov This method is particularly useful for producing therapeutic-grade RNA. nih.gov

Synthesis of Modified Oligonucleotides Containing N-Acetyl Guanosine Units

The versatility of N-acetyl-guanosine phosphoramidites extends to the synthesis of a wide array of modified oligonucleotides. These modifications can be introduced to enhance properties such as stability, binding affinity, and cellular uptake. N-acetyl-guanosine can be incorporated alongside various modified nucleosides, including those with fluoro sugar modifications, modified bases, and different backbone chemistries. google.combeilstein-journals.orgmdpi.com The N-acetyl protecting group is compatible with a range of synthesis and deprotection conditions, making it a reliable choice for creating complex, modified oligonucleotides for research and therapeutic applications. beilstein-journals.orgmdpi.com

Challenges and Solutions in High-Purity Oligonucleotide Production

The synthesis of high-purity oligonucleotides is a meticulous process that, despite significant advancements, still presents several challenges. These challenges are particularly relevant when incorporating modified nucleosides such as N-Acetyl-5'-DMT-guanosine. The primary hurdles in achieving high-purity oligonucleotides revolve around maximizing coupling efficiency, ensuring complete and non-destructive deprotection, and effectively purifying the final product from a complex mixture of byproducts.

A core challenge in solid-phase oligonucleotide synthesis is ensuring near-quantitative coupling at each step of chain elongation. atdbio.com Incomplete coupling reactions lead to the formation of "failure sequences" (n-1, n-2, etc.), which are shorter than the desired full-length oligonucleotide. usp.orgthermofisher.com While capping steps are implemented to terminate these failure sequences and prevent their further elongation, their presence complicates the final purification process. atdbio.comthermofisher.com The phosphoramidite of N-Acetyl-5'-DMT-guanosine, like other phosphoramidites, can be sensitive to moisture and oxidation, which can reduce its coupling efficiency. trilinkbiotech.com Furthermore, the inherent reactivity of the phosphoramidite can vary, and any degradation of the amidite prior to or during synthesis will lead to lower yields of the full-length product. trilinkbiotech.com

Another significant challenge lies in the deprotection of the oligonucleotide after synthesis. This multi-step process involves the removal of protecting groups from the phosphate (B84403) backbone (typically a cyanoethyl group), the exocyclic amines of the nucleobases, and the 5'-hydroxyl group (the DMT group). glenresearch.com The N-acetyl group on the guanine base of N-Acetyl-5'-DMT-guanosine is designed to be a relatively mild protecting group. biosearchtech.com However, the conditions required for the removal of other, more robust protecting groups on different bases within the same oligonucleotide can sometimes be harsh enough to cause side reactions or incomplete deprotection of the N-acetyl group. glenresearch.com Striking a balance to ensure complete deprotection of all bases without damaging the oligonucleotide itself is crucial. For instance, standard deprotection with ammonium (B1175870) hydroxide (B78521) needs to be carefully controlled in terms of time and temperature to avoid base modifications. glenresearch.com

The purification of the final oligonucleotide product from the crude synthesis mixture is arguably one of the most critical and challenging steps. The crude product contains not only the desired full-length oligonucleotide but also the capped failure sequences, truncated sequences, and sequences with various chemical modifications that may have occurred during synthesis or deprotection. atdbio.com Oligonucleotides rich in guanine have a propensity to form G-quadruplexes or other aggregates through hydrogen bonding, which can make purification by chromatography difficult. nih.govgoogle.com

To address these challenges, several solutions and optimized strategies have been developed: